Sodium Thiophene-2-sulfinate

Catalog No.
S3465725
CAS No.
38945-01-6
M.F
C4H3NaO2S2
M. Wt
170.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Thiophene-2-sulfinate

CAS Number

38945-01-6

Product Name

Sodium Thiophene-2-sulfinate

IUPAC Name

sodium;thiophene-2-sulfinate

Molecular Formula

C4H3NaO2S2

Molecular Weight

170.2 g/mol

InChI

InChI=1S/C4H4O2S2.Na/c5-8(6)4-2-1-3-7-4;/h1-3H,(H,5,6);/q;+1/p-1

InChI Key

RRLLXOFIOPVYOP-UHFFFAOYSA-M

SMILES

C1=CSC(=C1)S(=O)[O-].[Na+]

Canonical SMILES

C1=CSC(=C1)S(=O)[O-].[Na+]

Sodium Sulfinates in Scientific Research:

Synthesis of Thiosulfonates

Synthesis of Sulfonamides

Synthesis of Sulfides and Sulfones

Sulfonyl Radical-Triggered Ring-Closing Sulfonylation

Multicomponent Reactions

Site-Selective C–H Sulfonylation

Photoredox Catalytic Transformations

Electrochemical Synthesis

Synthesis of Organosulfur Compounds

Synthesis of Thiophene Derivatives

Metal-Catalyzed C–S Bond Functionalization

Synthesis of Sulfur-Containing Compounds

Sodium thiophene-2-sulfinate is an organosulfur compound with the molecular formula C₄H₃NaO₂S₂. It consists of a thiophene ring substituted with a sulfinate group, which contributes to its unique chemical properties. This compound is classified as a sodium sulfinic acid salt and is characterized by its ability to act as a nucleophile in various

  • There is no documented information on the mechanism of action of STS.
  • No safety information regarding toxicity, flammability, or reactivity of STS is currently available.
, primarily involving the formation of sulfur-sulfur (S–S), sulfur-carbon (S–C), and sulfur-nitrogen (S–N) bonds. Key reactions include:

  • Sulfonylation Reactions: Sodium thiophene-2-sulfinate can be used to introduce sulfonyl groups into organic molecules, which enhances their reactivity and functionality .
  • Formation of Thiosulfonates: It can react with other sulfinates or electrophiles to form thiosulfonates, which are valuable intermediates in organic synthesis .
  • Cross-Coupling Reactions: This compound can engage in cross-coupling reactions with aryl halides, enabling the synthesis of complex aromatic compounds .

Several methods exist for synthesizing sodium thiophene-2-sulfinate:

  • Direct Sulfonation: Thiophene can be sulfonated using sulfur dioxide and sodium hydroxide under controlled conditions to yield sodium thiophene-2-sulfinate.
  • Nucleophilic Substitution: Reaction of thiophene with sodium bisulfite or other sulfinating agents can also produce this compound .
  • Mechanochemical Approaches: Recent advancements have introduced solvent-free ball-milling techniques that allow for the efficient synthesis of sodium sulfinates, including sodium thiophene-2-sulfinate, from readily available starting materials .

Sodium thiophene-2-sulfinate finds applications across various fields:

  • Organic Synthesis: It serves as a versatile building block for synthesizing other organosulfur compounds, such as thiosulfonates and sulfones.
  • Pharmaceutical Chemistry: Due to its ability to modify biological molecules, it is explored for use in drug development and medicinal chemistry.
  • Material Science: Sodium thiophene-2-sulfinate is used in the preparation of functional materials, including conductive polymers and sensors.

Interaction studies involving sodium thiophene-2-sulfinate focus on its reactivity with different electrophiles and nucleophiles. These studies reveal its potential as a coupling partner in various organic transformations, including:

  • Reactivity with Aryl Halides: Sodium thiophene-2-sulfinate has been shown to effectively couple with aryl halides under photoredox conditions, leading to the formation of sulfonylated products .
  • Mechanistic Studies: Investigations into its reaction mechanisms provide insights into the pathways through which sodium thiophene-2-sulfinate participates in chemical transformations.

Sodium thiophene-2-sulfinate shares structural and functional similarities with other sulfinates and organosulfur compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Sodium benzenesulfinateAromatic sulfinateCommonly used in sulfonylation reactions
Sodium 4-methylbenzenesulfinateAromatic sulfinateExhibits enhanced reactivity due to methyl substitution
Sodium thiosulfateThiosulfateFunctions as a reducing agent; less reactive than sulfinates
Sodium sulfiteSulfiteUsed primarily as a preservative; less versatile than sulfinates

Sodium thiophene-2-sulfinate is unique due to its aromatic nature combined with the presence of both sulfur and oxygen functionalities, making it particularly useful in specialized organic synthesis applications.

Dates

Modify: 2023-08-19

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